5-(3-Fluorophenyl)pyridin-3-amine chemical properties
5-(3-Fluorophenyl)pyridin-3-amine chemical properties
An In-depth Technical Guide to 5-(3-Fluorophenyl)pyridin-3-amine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 5-(3-Fluorophenyl)pyridin-3-amine. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.
Chemical Identity and Structure
5-(3-Fluorophenyl)pyridin-3-amine is a fluorinated aromatic amine derivative of pyridine. Its structure consists of a pyridine ring substituted with an amino group at the 3-position and a 3-fluorophenyl group at the 5-position.
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IUPAC Name: 5-(3-Fluorophenyl)pyridin-3-amine
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Molecular Formula: C₁₁H₉FN₂
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Canonical SMILES: C1=CC(=CC(=C1)F)C2=CN=C(C=C2)N
Physicochemical Properties
The following table summarizes the key physicochemical properties of 5-(3-Fluorophenyl)pyridin-3-amine. Much of the available data is based on computational predictions.
| Property | Value | Source |
| Molecular Weight | 188.20 g/mol | Calculated |
| Boiling Point | 378.7 ± 32.0 °C | Predicted[1] |
| Density | 1.218 ± 0.06 g/cm³ | Predicted[1] |
| pKa | 5.05 ± 0.22 | Predicted[1] |
| LogP | 3.05 | Predicted[1] |
| PSA (Polar Surface Area) | 38.91 Ų | Predicted[1] |
Spectral Data
Detailed experimental spectral data for 5-(3-Fluorophenyl)pyridin-3-amine is not widely published. The following represents expected spectral characteristics based on its structure and data from analogous compounds.
| Technique | Expected Characteristics |
| ¹H NMR | Signals expected in the aromatic region (δ 7.0-8.5 ppm). The protons on the pyridine and phenyl rings will show complex splitting patterns due to heteroatom effects and fluorine coupling. The amine protons will likely appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons will appear in the δ 110-160 ppm range. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JCF). |
| ¹⁹F NMR | A singlet or a narrowly split multiplet is expected for the single fluorine atom on the phenyl ring. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be expected at m/z 188. Fragmentation may involve the loss of HCN, NH₂, or the fluorophenyl group, guided by the stability of the resulting fragments.[2] The presence of a single nitrogen atom means the molecular ion will have an even mass-to-charge ratio, following the Nitrogen Rule. |
| Infrared (IR) | Characteristic peaks would include N-H stretching for the amine group (~3300-3500 cm⁻¹), C-N stretching (~1250-1350 cm⁻¹), C=C and C=N stretching in the aromatic region (~1400-1600 cm⁻¹), and C-F stretching (~1000-1300 cm⁻¹).[3] |
Synthesis and Experimental Protocols
Proposed Synthesis Pathway: Suzuki Coupling
A plausible synthesis route involves the coupling of a boronic acid derivative with a halogenated pyridine.
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Reactants: 5-Bromopyridin-3-amine and (3-Fluorophenyl)boronic acid.
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Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).
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Base: A base is required, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).
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Solvent: A mixture of solvents like toluene, ethanol, and water is commonly used.
General Experimental Protocol:
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To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 5-bromopyridin-3-amine, (3-fluorophenyl)boronic acid (typically 1.1 to 1.5 equivalents), and the palladium catalyst (e.g., 0.05 equivalents).
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Add the solvent mixture (e.g., toluene/ethanol) and an aqueous solution of the base (e.g., 2M Na₂CO₃).
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Heat the mixture to reflux (typically 80-100 °C) and stir for several hours (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Extract the product into an organic solvent such as ethyl acetate.
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Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
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Evaporate the solvent under reduced pressure.
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Purify the crude product using column chromatography on silica gel to obtain pure 5-(3-Fluorophenyl)pyridin-3-amine.
Caption: Proposed Suzuki coupling workflow for the synthesis of 5-(3-Fluorophenyl)pyridin-3-amine.
Biological Activity and Applications
There is limited specific information on the biological activity of 5-(3-Fluorophenyl)pyridin-3-amine itself. However, the aminopyridine scaffold is a well-known pharmacophore present in various biologically active molecules. Derivatives of phenylaminopyrimidine, a related structure, are known to possess a wide range of pharmacological activities, including anticancer and antimicrobial effects.[4]
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Anticancer Potential: Many pyridine and aminopyridine derivatives have been investigated as anticancer agents.[5][6][7] They can act as inhibitors of various kinases and other enzymes involved in cell proliferation and survival.
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Antimicrobial Activity: The pyridine moiety is present in numerous compounds with antibacterial and antifungal properties.[6][8]
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Drug Development: As a substituted aminopyridine, this compound could serve as a valuable building block or fragment in the synthesis of more complex molecules for drug discovery programs.
The logical workflow for preliminary biological screening of a novel compound like this is outlined below.
Caption: General workflow for the initial biological screening of a novel chemical entity.
Safety and Handling
Based on safety data sheets for structurally similar compounds like 3-aminopyridine and other fluorinated amines, 5-(3-Fluorophenyl)pyridin-3-amine should be handled with care.[9][10]
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Hazard Classification: Likely to be toxic if swallowed, in contact with skin, or if inhaled.[11] May cause skin, eye, and respiratory irritation.[11]
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Handling Precautions: Use only in a well-ventilated area, preferably in a fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][12] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[9]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from strong oxidizing agents and strong acids.[9][10]
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First Aid:
References
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. neuroquantology.com [neuroquantology.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. chemdmart.com [chemdmart.com]
- 12. capotchem.com [capotchem.com]
